molecular formula C7H15N3O3 B555948 L-Homocitrulline CAS No. 1383-01-8

L-Homocitrulline

Cat. No. B555948
CAS RN: 1383-01-8
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-YFKPBYRVSA-N
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Description

L-Homocitrulline is an amino acid and a metabolite of the non-proteinogenic amino acid Ornithine . It naturally occurs in milk products and is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .


Synthesis Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate .


Molecular Structure Analysis

Homocitrulline is one methylene group longer than citrulline, but similar in structure . The metabolite is generated from a lysine residue after lysine reacts with cyanate .


Chemical Reactions Analysis

Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . This process is known as carbamoylation or carbamylation . In humans, this process takes place predominantly in two types of situations: uremia and inflammation .


Physical And Chemical Properties Analysis

L-Homocitrulline has a molecular formula of C7H15N3O3 . It is a solid substance that is soluble in water at a concentration of 33.33 mg/mL .

Scientific Research Applications

Cancer Immunotherapy

L-Homocitrulline has been identified as a target for cancer immunotherapy. The post-translational modification of lysine residues to homocitrulline is recognized by T cells. Research has shown that homocitrulline (Hcit) peptide vaccination can stimulate strong CD4 T-cell responses and induce significant antitumor therapy in established tumor models. The antitumor response was found to be dependent on CD4 T cells and mainly via direct tumor recognition. Inhibition of cyanate generation, which mediates homocitrullination, by myeloperoxidase (MPO) inhibition, reduced tumor therapy by vaccine-induced T cells (Cook et al., 2021).

Absorption and Metabolism

L-Homocitrulline, occurring in milk products, has been studied for its absorption in the gastrointestinal tract. Research indicates that its absorption is partially dependent on the presence of sodium ions and can involve active transport systems. Metabolic inhibitors were found to decrease L-homocitrulline uptake across the small intestine (Evered & Vadgama, 1983). Additionally, ingestion of lysine by adults results in increased urinary excretion of homocitrulline, suggesting an unreported metabolic pathway for lysine in humans and rats (Ryan & Wells, 1964).

Biomarker Potential

Homocitrulline has been considered a promising biomarker for monitoring diseases like chronic renal failure and atherosclerosis. Methods using hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry have been developed for the measurement of homocitrulline in plasma samples. This method has shown good analytical performances and is sensitive enough for HCit concentration assessment in plasma samples (Jaisson et al., 2012).

Homocitrulline in Food Products

The formation of homocitrulline during the heating of milk has been explored. It arises from the reaction between cyanate and the ε-amino group of lysine residues in milk, with cyanate deriving from heat-induced urea breakdown. This research contributes to understanding the chemical changes in milk during various heat treatments (Metwalli et al., 1998).

Role in Autoimmune Diseases

Homocitrulline may play a role in triggering autoimmune diseases by bypassing self-tolerance. The modification of lysines to homocitrullines can generate neoepitopes that induce modification-specific immune responses. This process has implications for fields beyond autoimmunity, including tumor immune surveillance (Cook et al., 2022).

Mechanism of Action

Target of Action

L-Homocitrulline primarily targets lysine residues in proteins . The compound is a product of posttranslational modification, where it is formed nonenzymatically from lysine residues in the polypeptide chain .

Mode of Action

The formation of L-Homocitrulline, also known as carbamoylation or carbamylation, involves the action of cyanate . Cyanate is derived either from urea or from thiocyanate via a reaction catalyzed by the enzyme myeloperoxidase . This process results in the carbamylation of lysine residues to form L-Homocitrulline .

Biochemical Pathways

L-Homocitrulline is a metabolite of ornithine in mammalian metabolism . It is thought that the depletion of the ornithine supply causes the accumulation of carbamyl-phosphate in the urea cycle, which may be responsible for the enhanced synthesis of L-Homocitrulline .

Pharmacokinetics

It is known that the compound can be detected in larger amounts in the urine of individuals with urea cycle disorders . This suggests that L-Homocitrulline may be excreted from the body through the urinary system.

Result of Action

The carbamylation of lysine residues by L-Homocitrulline can modify protein structures and ultimately cause metabolic dysfunctions . This process is known to occur in vivo, particularly during renal failure conditions when the urea concentration increases .

Action Environment

Environmental factors such as inflammation and smoking can influence the action of L-Homocitrulline . Inflammation can lead to the release of myeloperoxidase from neutrophils, which converts thiocyanate to cyanate . Smoking increases the circulating thiocyanate concentration, thus enhancing the carbamylation of proteins .

Safety and Hazards

Handling of L-Homocitrulline should be done in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

properties

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317386
Record name Homocitrulline
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
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Solubility

600 mg/mL
Record name Homocitrulline
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CAS RN

1190-49-4
Record name Homocitrulline
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Record name Homocitrulline
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Record name Homocitrulline
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Record name L-homocitrulline
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Record name HOMOCITRULLINE, L-
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Record name Homocitrulline
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URL http://www.hmdb.ca/metabolites/HMDB0000679
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

211 - 212 °C
Record name Homocitrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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